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molecular formula C9H8BrNO3 B8519303 Methyl 5-(2-bromoacetyl)picolinate

Methyl 5-(2-bromoacetyl)picolinate

Cat. No. B8519303
M. Wt: 258.07 g/mol
InChI Key: VFAIPNAQBMFNAI-UHFFFAOYSA-N
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Patent
US08455528B2

Procedure details

To a solution of step 1 product (780 mg, 3.76 mmol) in THF (37.5 ml) and H2O (2.5 ml) was added NBS (670 mg, 3.76 mmol) in one portion. The solution was stirred at rt for 10 min, solvent was removed and purified on silica gel column eluting a gradient of 8-75% EtOAc in hexane to afford methyl 5-(bromoacetyl)pyridine-2-carboxylate (0.92 g) LCMS: [M+H]+=258.1, 260.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
37.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([C:12]([O:14][CH3:15])=[O:13])=[N:10][CH:11]=1)=[CH2:5])C.C1C(=O)N([Br:23])C(=O)C1>C1COCC1.O>[Br:23][CH2:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([C:12]([O:14][CH3:15])=[O:13])=[N:10][CH:11]=1)=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=C)C=1C=CC(=NC1)C(=O)OC
Name
product
Quantity
780 mg
Type
reactant
Smiles
Name
Quantity
670 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
37.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was removed
CUSTOM
Type
CUSTOM
Details
purified on silica gel column
WASH
Type
WASH
Details
eluting a gradient of 8-75% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC(=O)C=1C=CC(=NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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